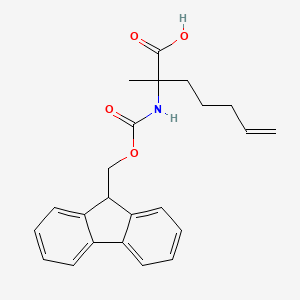

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid (CAS: 288617-73-2) is an Fmoc-protected unnatural amino acid featuring a methyl-substituted α-carbon and a terminal alkene at the C6 position of its heptenoyl chain. Its molecular formula is C23H25NO4, with a molecular weight of 379.45 g/mol . This compound is widely used in peptide synthesis, particularly in the development of stapled peptides for enhancing binding affinity to targets like MDM2 . Its (S)-enantiomer is noted for conformational constraints in peptide stapling, while the (R)-enantiomer (CAS: 1093645-21-6) exhibits distinct stereochemical properties .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJFPZWLOJOINV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is a complex organic compound notable for its unique structure and potential biological activities. This article explores its biological activity based on current research findings, including mechanisms of action, case studies, and data tables summarizing key information.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H29N2O4 |

| Molecular Weight | 410.46 g/mol |

| CAS Number | 150114-97-9 |

This compound features a fluorenyl group, which enhances its lipophilicity, allowing for better interaction with biological targets.

The biological activity of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorenyl moiety likely facilitates binding to hydrophobic pockets within target proteins, while the amino acid structure allows for hydrogen bonding and π-π interactions. This dual interaction can lead to modulation of various biological pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Some derivatives of fluorenyl compounds have shown significant inhibition against bacterial growth, suggesting potential applications in treating infections.

-

Neuroprotective Effects :

- Certain analogs have been investigated for their potential in neurodegenerative disease models, demonstrating protective effects on neuronal cells.

-

Anti-inflammatory Properties :

- The compound may influence cytokine production and modulate immune responses, indicating its potential use in inflammatory conditions.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Study on Mycobacterium tuberculosis :

-

Neuroprotective Study :

- Research demonstrated that specific structural modifications in fluorenyl compounds could enhance their neuroprotective effects, suggesting a promising avenue for drug development against neurodegeneration .

- Inflammation Modulation :

Comparison with Similar Compounds

Structural Analogues with Varied Chain Lengths and Substituents

The compound belongs to a family of Fmoc-protected α-methylated amino acids with unsaturated side chains. Key analogues include:

Key Observations :

- Chain Length and Unsaturation : The terminal alkene/alkyne in S5, S7, and R8 introduces rigidity, enhancing peptide helicity and target binding . Longer chains (e.g., R8) improve hydrophobic interactions, while shorter chains (e.g., the (R)-enantiomer) may reduce steric hindrance .

- Substituent Effects : Piperazinyl or azido groups (e.g., 2e , BD317054 ) alter solubility and bioactivity. For example, compound 2e shows an optical rotation of [α]D = −7.3, indicating stereochemical influence on conformation .

Physicochemical Properties

- Hazard Profile : The compound’s (R)-enantiomer is classified with H302-H315-H319-H332-H335 hazard codes (oral/ocular toxicity), while azido derivatives (e.g., BD317054) carry additional risks (H411: toxic to aquatic life) .

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it influence peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonal stability under basic conditions (e.g., piperidine) allows selective deprotection without affecting acid-labile side-chain protecting groups. The steric bulk of the Fmoc group also minimizes undesired side reactions, such as diketopiperazine formation during coupling steps .

Q. How can researchers optimize coupling efficiency when using this compound in peptide synthesis?

Coupling efficiency depends on reagent selection (e.g., HATU, DIC/HOBt), solvent choice (DMF or dichloromethane), and reaction time. Pre-activation of the carboxyl group with carbodiimides and maintaining anhydrous conditions are critical. Monitoring coupling completion via Kaiser or chloranil tests ensures high yields .

Q. What are the primary safety considerations for handling this compound in the laboratory?

The compound exhibits acute oral and dermal toxicity (GHS Category 4) and may cause respiratory irritation (H335). Researchers must use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid dust formation. Storage should be in a tightly sealed container at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How does the 2-methylhept-6-enoic acid moiety influence peptide conformation and bioactivity?

The branched methyl group introduces steric hindrance, potentially stabilizing β-turn structures in peptides. The alkene group (hept-6-enoic acid) may enhance membrane permeability or enable post-synthetic modifications (e.g., thiol-ene "click" chemistry). Computational modeling (MD simulations) and circular dichroism (CD) are recommended to validate conformational impacts .

Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?

Racemization is minimized by using low temperatures (0–4°C), coupling reagents with low epimerization risk (e.g., OxymaPure/DIC), and short reaction times. The steric bulk of the 2-methyl group further suppresses base-induced racemization during Fmoc deprotection .

Q. How can researchers resolve contradictions in reported purity data for this compound?

Discrepancies in purity assessments (e.g., HPLC vs. NMR) may arise from residual solvents or diastereomeric impurities. Cross-validate results using orthogonal methods:

Q. What are the challenges in scaling up synthesis of this compound, and how can they be addressed?

Key challenges include:

- Low yields in coupling steps : Optimize stoichiometry (1.5–2.0 equiv. of activated ester).

- Purification difficulties : Use reverse-phase flash chromatography or preparative HPLC.

- Isomer separation : Employ chiral stationary phases for enantiomer resolution .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

Q. What analytical techniques are most effective for characterizing this compound’s stereochemistry?

Q. How can the compound’s reactivity in solid-phase vs. solution-phase synthesis be compared?

- Solid-phase : Higher coupling efficiency due to pseudo-dilution effects but requires resin compatibility (e.g., Wang or Rink amide resin).

- Solution-phase : Better for large-scale synthesis but necessitates careful purification to remove excess reagents .

Data Interpretation and Troubleshooting

Q. How should researchers interpret unexpected mass spectrometry (MS) fragments?

Unexpected fragments may indicate:

Q. What steps validate the compound’s compatibility with automated peptide synthesizers?

- Swelling test : Confirm resin compatibility in DMF or NMP.

- Coupling kinetics : Compare manual vs. automated coupling times via ninhydrin tests.

- Deprotection efficiency : Quantify Fmoc removal via UV absorbance (301 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.